7β-Hydroxy-4-choleste-3-on

Übersicht

Beschreibung

Synthesis Analysis

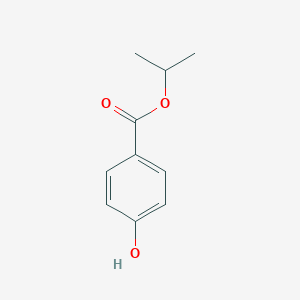

The synthesis of 7beta-Hydroxycholest-4-en-3-one and related compounds often involves complex organic reactions. A review on the chemistry of hydroxycoumarins, although not directly related to 7beta-Hydroxycholest-4-en-3-one, provides insights into the synthesis and acylation of hydroxycoumarins, which share some synthetic pathways with steroid derivatives due to the involvement of hydroxylation and acylation reactions. Methods for synthesizing 4-hydroxycoumarin, which could parallel some aspects of synthesizing hydroxysteroids, include starting from simple phenols and utilizing acylation reactions for functionalization (Yoda et al., 2019).

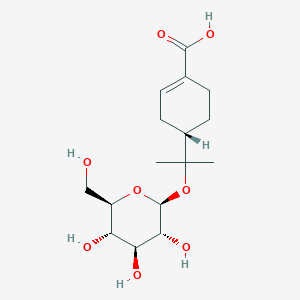

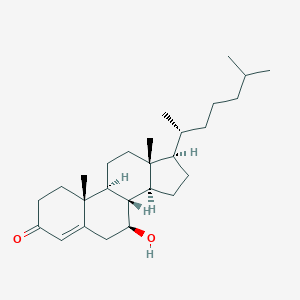

Molecular Structure Analysis

The molecular structure of 7beta-Hydroxycholest-4-en-3-one is characterized by the presence of a hydroxyl group at the 7-beta position and a double bond between carbons 4 and 5 in the cholesterol backbone. This structure is significant because it impacts the molecule's physical and chemical properties, such as its reactivity and interaction with biological molecules. Studies on molecules like hydroxycinnamic acids and their structure-activity relationships can provide insights into how modifications in the molecular structure, such as the addition of hydroxyl groups, affect biological activity (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving 7beta-Hydroxycholest-4-en-3-one can include oxidation, reduction, and conjugation processes, which are pivotal in its bioactivity and metabolism. The compound's hydroxyl group can undergo phase II metabolic reactions, such as sulfation and glucuronidation, affecting its solubility and excretion. The review of metal-catalyzed C-H bond functionalization highlights the potential for selective modifications of molecules like 7beta-Hydroxycholest-4-en-3-one, offering insights into regioselective hydroxylation or other modifications of the steroid backbone (Che et al., 2011).

Physical Properties Analysis

The physical properties of 7beta-Hydroxycholest-4-en-3-one, such as melting point, solubility, and crystalline structure, are crucial for its characterization and application in various fields. While specific data on 7beta-Hydroxycholest-4-en-3-one might not be readily available, studies on similar compounds provide a basis for understanding how structural elements influence physical properties. For instance, research on the synthesis and properties of hydroxycinnamic acids offers insights into how hydroxylation affects solubility and stability (Razzaghi-Asl et al., 2013).

Wissenschaftliche Forschungsanwendungen

Marker für die Aktivität der Cholesterol-7α-Hydroxylase

7β-Hydroxy-4-choleste-3-on (C4) ist bekannt als Marker für die Aktivität der Cholesterol-7α-Hydroxylase . Dieses Enzym spielt eine entscheidende Rolle bei der Umwandlung von Cholesterin in Gallensäuren, die für die Verdauung und Absorption von Nahrungsfetten unerlässlich sind.

Rolle im Gallensäurenstoffwechsel

C4 spielt eine wichtige Rolle im Gallensäurenstoffwechsel . Gallensäuren sind entscheidend für die Emulgierung von Nahrungsfetten und die Absorption fettlöslicher Vitamine. Jede Störung des Gallensäurenstoffwechsels kann zu schwerwiegenden Gesundheitsproblemen wie Gallensteinen und Lebererkrankungen führen.

Quantitative Analyse im menschlichen Plasma

C4 kann für die quantitative Analyse im menschlichen Plasma verwendet werden . Es wurde eine Methode entwickelt, um C4, Cholsäure (CA) und Chenodesoxycholsäure (CDCA) im menschlichen Plasma mithilfe der Ultrahochleistungsflüssigkeitschromatographie-Tandem-Massenspektrometrie (UPLC-MS/MS) zu quantifizieren .

Indikator für die Gallensäuresyntheserate

Die Plasmaspiegel von this compound korrelieren positiv mit der Rate der Gallensäuresynthese beim Menschen . Dies macht es zu einem nützlichen Werkzeug zur Überwachung und Untersuchung der Gallensäuresynthese in verschiedenen Gesundheits- und Krankheitszuständen.

Forschung an Patienten nach Ileumresektion

Die Spiegel von this compound sind bei Patienten nach Ileumresektion erhöht

Wirkmechanismus

Target of Action

7beta-Hydroxy-4-cholesten-3-one, also known as 7beta-Hydroxycholest-4-en-3-one, is a metabolite of cholesterol . It is synthesized in the adrenal glands and plays a crucial role in regulating diverse physiological processes . The primary target of this compound is the CYP8B1 enzyme , which is involved in the synthesis of bile acids from cholesterol .

Mode of Action

The compound interacts with its target, the CYP8B1 enzyme, as a physiological substrate . This interaction leads to the production of bile acids, which are essential for the digestion and absorption of dietary fats .

Biochemical Pathways

7beta-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . Its precursor, 7alpha-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) . It can be further metabolized to 7alpha,12alpha-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans .

Pharmacokinetics

It is known that the compound is synthesized in the adrenal glands . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of the action of 7beta-Hydroxy-4-cholesten-3-one is the production of bile acids . Bile acids are crucial for the digestion and absorption of dietary fats. They also play a role in regulating cholesterol levels in the body .

Action Environment

The action of 7beta-Hydroxy-4-cholesten-3-one is influenced by various environmental factors. For instance, the rate of hepatic enzymatic activity of CYP7A1, which is involved in the synthesis of this compound, varies during the day due to diurnal rhythm . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as time of day.

Safety and Hazards

Eigenschaften

IUPAC Name |

(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZWEJGGCZDOL-BXLWXSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415292 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25876-54-4 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

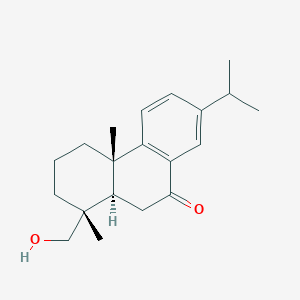

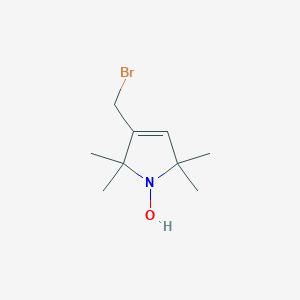

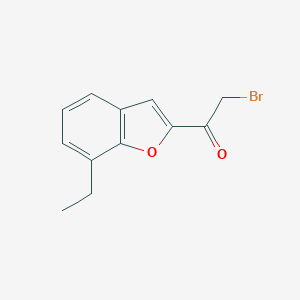

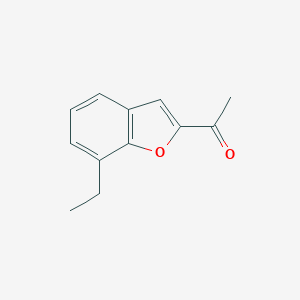

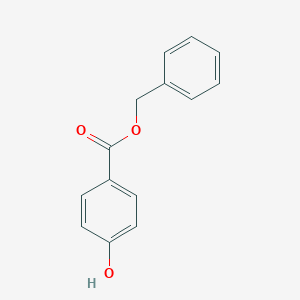

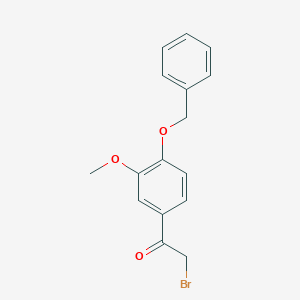

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.